5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Histamine H3 receptor inverse agonism CNS drug discovery

5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 180160-90-1, MFCD31638794) is a spirocyclic isobenzofuranone-piperidine hybrid with a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol. It belongs to the spiro[isobenzofuran-1,4'-piperidin]-3-one chemotype, a class extensively explored for histamine H3 receptor modulation and sigma receptor affinity.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B11767066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3(CCNCC3)OC2=O
InChIInChI=1S/C13H15NO3/c1-16-9-2-3-11-10(8-9)12(15)17-13(11)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3
InChIKeyBAAYNFFRLIIZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 180160-90-1): A Defined Spirocyclic H3 Inverse Agonist Scaffold for CNS Tool Compound & Reference Standard Procurement


5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 180160-90-1, MFCD31638794) is a spirocyclic isobenzofuranone-piperidine hybrid with a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It belongs to the spiro[isobenzofuran-1,4'-piperidin]-3-one chemotype, a class extensively explored for histamine H3 receptor modulation and sigma receptor affinity [1]. The compound is commercially available as a research chemical with a typical purity of ≥98% . Its primary documented biological activity is as a potent, selective, and brain-penetrable histamine H3 receptor inverse agonist, designated compound 1b in the seminal disclosure by Jitsuoka et al., with an IC₅₀ of 0.54 nM [1].

Why 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Cannot Be Replaced by Generic Spiro-Isobenzofuranone Analogs


Within the spiro[isobenzofuran-1,4'-piperidin]-3-one chemotype, seemingly minor structural modifications produce substantial shifts in H3 receptor pharmacology. The 5-methoxy substituent on the isobenzofuran ring is a critical pharmacophoric element that directly governs potency at the histamine H3 receptor [1]. The unsubstituted parent scaffold (CAS 37663-46-0, spiro[isobenzofuran-1,4'-piperidin]-3-one) lacks the 5-methoxy moiety and has no reported H3 inverse agonist activity at comparable potency [1]. Conversely, the N-amide derivative (compound 1a) retains H3 activity but is measurably less potent than the 5-methoxy analog [1]. Generic substitution with non-methoxylated or differently substituted spiro-isobenzofuranones therefore risks loss of target engagement, altered selectivity profiles, and invalid pharmacological conclusions—particularly in CNS target-validation studies where sub-nanomolar potency and brain penetration are required [1].

Quantitative Differentiation Evidence for 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Over Closest Analogs


H3 Receptor Inverse Agonist Potency: 5-Methoxy Derivative (1b) vs. N-Amide Analog (1a) vs. Lead (2x)

In a head-to-head study by Jitsuoka et al., the 5-methoxy-substituted spiro-isobenzofuranone (compound 1b, identical to 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one) displayed an IC₅₀ of 0.54 nM at the human histamine H3 receptor, representing a 1.33-fold improvement in potency over the corresponding N-amide analog 1a (IC₅₀ = 0.72 nM) and a greater than 20-fold improvement over the lead spiro-isobenzofuranone 2x [1]. The assay was a functional inverse agonist assay measuring inhibition of forskolin-stimulated cAMP accumulation in CHO cells stably expressing human H3 receptors [1].

Histamine H3 receptor inverse agonism CNS drug discovery spiro-isobenzofuranone

Enhanced Brain Penetrance Over Non-Spiro H3 Inverse Agonist Chemotypes

The spiro-isobenzofuranone scaffold was explicitly designed to confer brain penetrability, a property essential for CNS-active H3 inverse agonists. Jitsuoka et al. demonstrated that compounds 1a and 1b are brain-penetrable in rodent models, a characteristic not universally shared by all H3 receptor inverse agonist chemotypes, including certain imidazole-containing H3 ligands that exhibit limited CNS partitioning due to P-glycoprotein efflux [1]. While quantitative brain-to-plasma ratios were not individually reported for 1b, the study's explicit statement of brain penetrability for the 5-methoxy derivative places it in a functionally differentiated category relative to peripherally restricted H3 ligands [1].

brain penetration blood-brain barrier CNS exposure histamine H3

Commercial Purity Specification: 98% vs. 95% for Generic Spiro-Isobenzofuranone Analogs

Commercially, 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is supplied with a certified purity of ≥98% by multiple established vendors including Fluorochem and Chemscene . In contrast, the unsubstituted parent spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-46-0) is commonly offered at 95% purity [1]. This 3-percentage-point purity differential is meaningful for quantitative pharmacology, analytical method development, and reference standard applications where low-level impurities can confound assay interpretation.

reference standard purity specification quality control procurement

Optimal Use Scenarios for 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Based on Quantified Evidence


H3 Receptor Target Validation & CNS Occupancy Studies

The sub-nanomolar IC₅₀ of 0.54 nM at human H3 receptors [1] makes this compound the superior choice over the N-amide analog 1a (IC₅₀ = 0.72 nM) and the lead 2x for ex vivo receptor occupancy assays, where minimal compound is needed to achieve full target saturation. Its documented brain penetrability [1] ensures reliable CNS exposure, a critical advantage over peripherally restricted H3 ligands.

Analytical Reference Standard for Spiro-Isobenzofuranone Purity Determination

With a certified vendor purity of ≥98% [1], compared to 95% for the unsubstituted parent scaffold, this compound serves as a well-characterized reference standard for HPLC method development, impurity profiling, and system suitability testing in pharmaceutical analytical laboratories.

Structure-Activity Relationship (SAR) Probe for Methoxy Substituent Effects at H3

The direct head-to-head comparison demonstrating that the 5-methoxy substituent improves H3 inverse agonist potency by >20-fold over the non-methoxylated lead 2x [1] positions this compound as an essential SAR tool for medicinal chemists exploring position-specific electronic and steric contributions to H3 receptor pharmacophore models.

Non-Imidazole H3 Inverse Agonist for Polypharmacology Screening

As a non-imidazole H3 inverse agonist, this compound avoids the cytochrome P450 inhibition and hERG channel liabilities often associated with imidazole-containing H3 ligands. Its defined selectivity profile (as reported in the primary disclosure) makes it suitable for counter-screening panels where imidazole-based ligands would confound selectivity interpretation.

Quote Request

Request a Quote for 5-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.